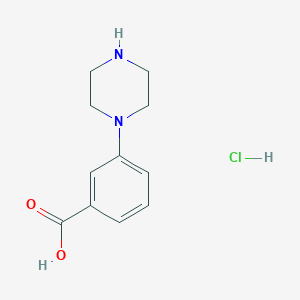
3-(Piperazin-1-yl)benzoic acid hydrochloride
Vue d'ensemble
Description
3-(Piperazin-1-yl)benzoic acid hydrochloride, also known as PBAH, is a white crystalline solid that belongs to the benzoic acid family . It is a hydrochloride salt of 3-(Piperazin-1-yl)benzoic acid and is commonly used in research and industry due to its unique properties.
Molecular Structure Analysis
The molecular formula of this compound is C11H14N2O2.ClH . The InChI code is 1S/C11H14N2O2.ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2,(H,14,15);1H .Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 242.7 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Metabolic Pathways of Novel Antidepressants : The metabolism of Lu AA21004, an antidepressant, involves oxidation to a benzoic acid derivative among other metabolites. Enzymes such as CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 play roles in its oxidative metabolism, leading to products including a benzoic acid (Hvenegaard et al., 2012).
Luminescent Properties and Electron Transfer
- Photo-induced Electron Transfer : Piperazine substituted naphthalimide compounds exhibit luminescent properties and can act as pH probes. These compounds demonstrate fluorescence quenching through a photo-induced electron transfer (PET) process (Gan et al., 2003).
Crystal Structure Analysis
- Structural Analysis of Piperazine Derivatives : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been reported, showcasing the conformation of piperazine rings and their interactions within the crystal lattice (Faizi et al., 2016).
Antimicrobial Activity
- New Pyridine Derivatives : The synthesis of pyridine derivatives involving 2-hydroxyethyl piperazine and their antimicrobial activities have been investigated, showing variable effects against bacteria and fungi (Patel et al., 2011).
Dual Functionality in Medicinal Chemistry
- Antihypertensive Agents : The preparation of hydrochloride salts from 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their potential as antihypertensive agents was studied, with findings on the protonation of nitrogen atoms in the piperazine ring (Marvanová et al., 2016).
Supramolecular Chemistry
- Supramolecular Networks : Piperazine and substituted benzoic acids have been used to form a variety of supramolecular networks, demonstrating the versatility of these compounds in constructing complex architectures (Chen & Peng, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence pathways related to these neurotransmitters .
Analyse Biochimique
Biochemical Properties
3-(Piperazin-1-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate. The compound’s ability to bind to specific proteins also suggests its potential use in studying protein-ligand interactions and enzyme kinetics.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate signaling pathways that control cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cellular functions. These effects highlight the compound’s potential in studying cellular responses and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions provide insights into the compound’s potential therapeutic applications and its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites. These interactions can lead to changes in the overall metabolic profile of cells, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms of the compound can help optimize its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways. These localization patterns provide insights into the compound’s role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
3-piperazin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIPIWUUGYGNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-15-2 | |
| Record name | Benzoic acid, 3-(1-piperazinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
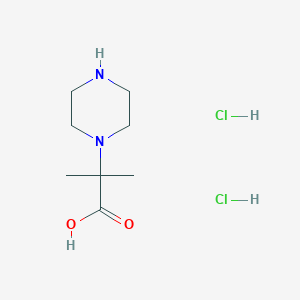
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
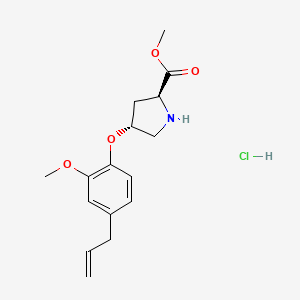
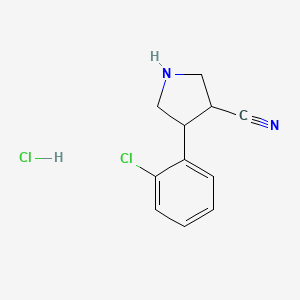
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)
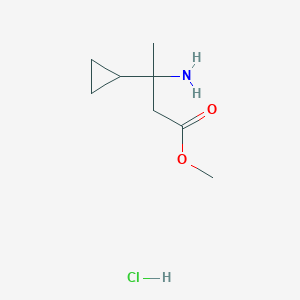
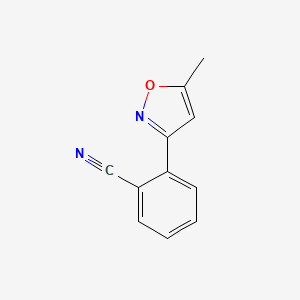
![3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride](/img/structure/B1435920.png)
![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)
![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)
